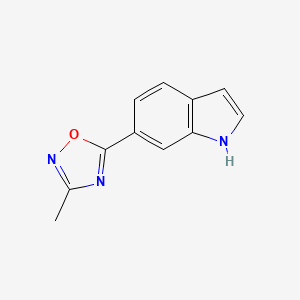

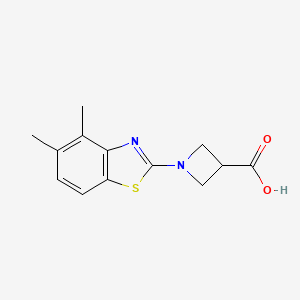

![molecular formula C20H26O4 B1425128 2-[4-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol CAS No. 120703-31-3](/img/structure/B1425128.png)

2-[4-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol

Vue d'ensemble

Description

This compound is also known as 2-Hydroxy-4 - (2-hydroxyethoxy)-2-methylpropiophenone . It has a molecular weight of 224.25 . It is used as a photo-initiator to synthesize polyacrylamide-grafted chitosan nanoparticles and hydrophobic polyurethane sponge through thiol–ene Click reaction .

Molecular Structure Analysis

The linear formula of this compound is HOCH2CH2OC6H4COC (CH3)2OH . The InChI string is 1S/C12H16O4/c1-12 (2,15)11 (14)9-3-5-10 (6-4-9)16-8-7-13/h3-6,13,15H,7-8H2,1-2H3 .Physical And Chemical Properties Analysis

The melting point of this compound is 88-90 °C (lit.) . It is soluble in water, 95% ethanol, and propan-2-ol .Applications De Recherche Scientifique

Photopolymerization Initiator

This compound is used as a photo-initiator in photopolymerization processes . It’s particularly effective in initiating polymerization when exposed to light, which is a critical step in creating polymers with specific properties for various industrial applications.

Dental Resin Component

In dentistry, this compound contributes to the formulation of dental resins . These resins benefit from its ability to polymerize under light, leading to faster and more efficient curing processes for dental fillings and coatings .

3D Printing Material

The light-induced polymerization properties of this compound make it suitable for 3D printing applications . It helps in solidifying liquid resins into precise 3D structures, which is essential for creating detailed and complex objects .

Coating and Adhesive Formulations

It serves as a component in coatings and adhesives, where its polymerization under light exposure ensures quick drying and robust adhesion properties. This is particularly useful in the manufacturing of electronics and consumer goods .

Ink Development

This compound is integral in developing inks, especially for UV-curable inks used in high-speed printing processes. Its ability to rapidly polymerize under UV light improves the drying speed and durability of the printed materials .

Hydrophobic Surface Treatment

Researchers have utilized this compound in creating hydrophobic polyurethane sponges through thiol-ene click reactions. This application is significant in developing materials that require water-repellent surfaces .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[4-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-13-9-17(10-14(2)19(13)23-7-5-21)18-11-15(3)20(16(4)12-18)24-8-6-22/h9-12,21-22H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODQFVIJDWQBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCCO)C)C2=CC(=C(C(=C2)C)OCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

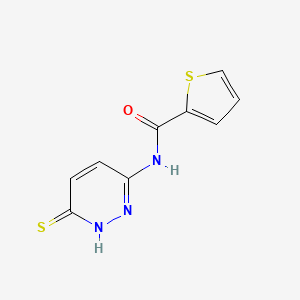

![1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1425058.png)

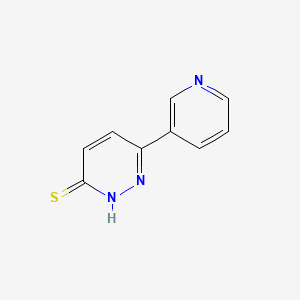

![2-[3-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B1425061.png)

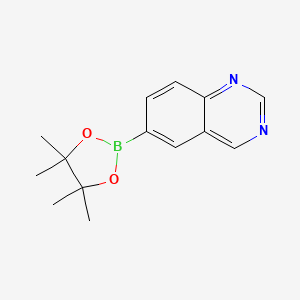

![6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B1425064.png)

![4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1425065.png)

![2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1425066.png)